molecular formula C17H20F3N5O2 B2438365 1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one CAS No. 1234893-52-7

1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2438365
CAS No.: 1234893-52-7
M. Wt: 383.375
InChI Key: BYEPNOTXGZLTLU-UHFFFAOYSA-N
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Description

1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one is an intricate chemical compound with notable significance in multiple scientific domains. The compound boasts a structure that facilitates a broad spectrum of chemical reactions, making it invaluable in synthetic chemistry, biological research, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic synthesis. The starting materials are usually 5-(Trifluoromethyl)-1,2,4-oxadiazole, 2-bromopyridine, and 1-(piperazin-1-yl)pentan-1-one. The synthetic route might proceed through the following steps:

  • Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl group: This step involves the preparation of the oxadiazole ring with a trifluoromethyl substituent, often via cyclization reactions under specific conditions.

  • Pyridine ring coupling: Using 2-bromopyridine, the pyridine moiety is introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

  • Piperazine attachment: The piperazine unit is linked using nucleophilic substitution or reductive amination.

  • Final assembly: The final compound is assembled by connecting the pentan-1-one segment, typically via a condensation reaction or alkylation.

Industrial Production Methods: For industrial-scale production, optimizing the reaction conditions and scalability is crucial. Catalysts, solvents, and reactant purity play critical roles in yield and efficiency. Key considerations include:

  • Catalysts: Palladium and nickel-based catalysts are often employed.

  • Solvents: Common solvents like toluene, dichloromethane, or acetonitrile are used to control reaction rates and solubility.

  • Temperature and pressure: Reactions are conducted under controlled temperature (50-100°C) and pressure (ambient to high pressure) conditions.

Chemical Reactions Analysis

1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one undergoes a variety of chemical reactions, which are significant for its applications.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxides, often using reagents like hydrogen peroxide or permanganate.

  • Reduction: Reduction of the oxadiazole or pyridine rings can be achieved using lithium aluminum hydride or hydrogenation techniques.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, hydrogen gas with metal catalysts.

  • Substituents: Halides, amines, alkyl groups.

Major Products

  • Oxidized derivatives of the oxadiazole and pyridine rings.

  • Reduced products with altered functional groups.

  • Substituted derivatives with new functional groups at various positions.

Scientific Research Applications

1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one finds extensive use in various research fields:

Chemistry

  • Building block: Used as a versatile building block for synthesizing complex organic molecules.

  • Catalysis: Acts as a ligand or catalyst in several organic reactions.

Biology

  • Biomolecular studies: Used to study protein-ligand interactions.

  • Cell signaling: Investigates cellular pathways and signal transduction.

Medicine

  • Pharmaceuticals: Potential therapeutic agent due to its unique structure, possibly targeting specific enzymes or receptors.

  • Diagnostics: Helps in developing diagnostic tools and imaging agents.

Industry

  • Material science: Contributes to the synthesis of novel materials with specific properties.

  • Agrochemicals: Used in the development of new agrochemicals for pest control and crop protection.

Mechanism of Action

The compound's mechanism of action involves interactions with various molecular targets:

Molecular Targets and Pathways

  • Enzymes: Inhibits or modulates enzyme activities, which can be crucial for biochemical pathways.

  • Receptors: Binds to specific receptors, influencing signal transduction pathways.

  • DNA/RNA: Interacts with genetic material, affecting transcription and translation processes.

Comparison with Similar Compounds

1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one stands out due to its unique structural features, including the trifluoromethyl-oxadiazole and pyridine-piperazine moieties.

Similar Compounds

  • 1-(4-(5-(5-Methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: Differs by having a methyl group instead of trifluoromethyl, altering its reactivity and applications.

  • 1-(4-(5-(5-Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: The chloromethyl substituent introduces different chemical properties and biological interactions.

Its unique structure endows it with specific reactivity and makes it a valuable compound in scientific research and industrial applications.

The uniqueness lies in its ability to participate in a diverse range of reactions and its utility across various scientific disciplines.

So, thoughts? Should we deep dive into any of these sections further?

Properties

IUPAC Name

1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O2/c1-2-3-4-14(26)25-9-7-24(8-10-25)13-6-5-12(11-21-13)15-22-16(27-23-15)17(18,19)20/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEPNOTXGZLTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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